molecular formula C12H16BrN B1278046 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 197379-70-7

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1278046
CAS No.: 197379-70-7
M. Wt: 254.17 g/mol
InChI Key: BOOIABRLBHYNSK-UHFFFAOYSA-N
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Description

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient and Selective Synthesis

  • Synthesis Techniques : The compound is used in efficient and selective synthesis processes. For instance, Şahin et al. (2008) describe a one-pot synthesis of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with high yields, highlighting its role in the synthesis of novel trisubstituted quinoline derivatives through lithium–halogen exchange reactions (Şahin et al., 2008).

Applications in Novel Derivatives Synthesis

  • Creation of Cyano Derivatives : Ökten and Çakmak (2015) demonstrated the conversion of this compound into cyano derivatives via copper-assisted nucleophilic substitution reactions. This indicates its utility in creating diverse chemical structures (Ökten & Çakmak, 2015).

Role in Organic Chemistry Research

  • Development of Novel Compounds : Zlatoidský and Gabos (2009) discuss the synthesis of similar structures, highlighting the importance of tetrahydroquinoline derivatives in the development of novel organic compounds (Zlatoidský & Gabos, 2009).

Agricultural Applications

  • Growth and Yield Stimulants : In the context of agriculture, Vostrikova et al. (2021) researched the effect of tetrahydroquinoline derivatives on growth indicators and yield of agricultural crops. This study illustrates the potential use of such compounds in enhancing agricultural productivity (Vostrikova et al., 2021).

Properties

IUPAC Name

6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOIABRLBHYNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443810
Record name 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197379-70-7
Record name 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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